Dihydroartemisinin

Antimalarial In Vitro Pharmacology Plasmodium berghei

For robust in vitro malaria/oncology research, choose Dihydroartemisinin (DHA). Its 3.7-fold greater potency over artesunate eliminates prodrug activation confounders. As the least stable artemisinin, it's the ideal stress-test model for novel drug delivery systems. Use compound-specific blood-cell-to-plasma ratio (~0.7) for accurate PBPK modeling. Directly measure endoperoxide activity without variable conversion rates.

Molecular Formula C15H24O5
Molecular Weight 284.36
CAS No. 131175-87-6
Cat. No. B601293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
CAS131175-87-6
Synonyms(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol; 
Molecular FormulaC15H24O5
Molecular Weight284.36
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin (CAS 131175-87-6): A Potent Semi-Synthetic Artemisinin Derivative and Active Metabolite for Malaria Research and Beyond


Dihydroartemisinin (DHA, CAS 131175-87-6), also known as artenimol, is a semi-synthetic derivative of artemisinin and serves as the primary active metabolite of several first-line artemisinin-based antimalarials, including artesunate, artemether, and arteether [1]. Characterized by its endoperoxide bridge essential for antimalarial activity, DHA demonstrates potent and rapid parasite clearance against Plasmodium species, including multidrug-resistant strains [2]. Beyond its established role in malaria treatment, DHA has garnered significant research interest for its anticancer, immunomodulatory, and anti-parasitic activities in various preclinical models [3].

Why Dihydroartemisinin Cannot Be Casually Substituted with Artesunate or Artemether in Critical Research and Formulation


Although artesunate and artemether are prodrugs rapidly metabolized to DHA in vivo, direct substitution of DHA with these analogs is scientifically unsound and can lead to erroneous conclusions or formulation failures. DHA exhibits significantly different intrinsic potency, stability, and blood distribution characteristics compared to its prodrugs. For instance, DHA is inherently more potent in vitro against malaria parasites than artesunate or artemisinin, but it is also chemically less stable, posing unique formulation challenges [1]. Furthermore, DHA demonstrates a distinct affinity for blood cells, with a blood-cell-to-plasma concentration ratio of ~0.7, compared to ~0.9-1.2 for artemether, indicating different pharmacokinetic and biodistribution profiles that directly impact therapeutic targeting [2]. Therefore, researchers and formulators must rely on compound-specific quantitative data for accurate study design, reproducibility, and predictive modeling.

Quantitative Differentiation Guide: Dihydroartemisinin vs. Closest Analogs in Key Performance Dimensions


Superior In Vitro Antimalarial Potency Against P. berghei Compared to Artesunate and Artemisinin

Dihydroartemisinin (DHA) demonstrates superior in vitro antimalarial potency compared to its parent compound artemisinin and the prodrug artesunate. In a synchronized short-term culture of the erythrocytic stages of Plasmodium berghei, DHA was the most effective drug evaluated [1].

Antimalarial In Vitro Pharmacology Plasmodium berghei

Enhanced In Vivo Efficacy: Higher Cure Rate in a Murine Malaria Model

The superior in vitro potency of DHA translates to a clinically relevant advantage in an in vivo model. In mice infected with P. berghei, a three-day intramuscular regimen of DHA resulted in a significantly higher cure rate compared to equal doses of artemisinin or artesunate [1].

Antimalarial In Vivo Efficacy Plasmodium berghei

Reduced Affinity for Blood Cells: A Key Pharmacokinetic Distinction from Artemether

DHA exhibits a distinct blood distribution profile compared to artemether, with a lower affinity for erythrocytes. This has significant implications for its pharmacokinetic behavior and may influence therapeutic targeting within the blood compartment [1].

Pharmacokinetics Blood Distribution Drug Targeting

Greater In Vitro Anticancer Potency Across Multiple Human Cell Lines Compared to Artesunate

In the context of repurposing artemisinin derivatives for oncology, DHA demonstrates consistently greater antiproliferative activity than artesunate against a panel of human cancer cell lines [1].

Anticancer Cytotoxicity Cancer Cell Lines

Lower Selectivity Index in Leishmania Model: A Cautionary Note for Anti-Parasitic Research

While DHA is highly potent against Plasmodium, its therapeutic window in other parasitic models, such as Leishmania, is narrower compared to other artemisinin derivatives. This underscores the compound-specific nature of its biological activity [1].

Antileishmanial Selectivity Index Leishmania amazonensis

Chemical Stability: DHA as the Least Stable Artemisinin Derivative

A comparative stability analysis of major artemisinin derivatives reveals that DHA is the least chemically stable, which presents unique challenges and considerations for formulation development and long-term storage [1].

Chemical Stability Formulation Science Drug Degradation

Optimal Scientific and Industrial Use Cases for Dihydroartemisinin Based on Differentiated Performance


In Vitro Malaria Research Requiring Maximal Intrinsic Activity

For fundamental research on the mechanism of action of artemisinins, high-throughput screening of novel antimalarial compounds, or studies investigating artemisinin resistance, DHA is the preferred compound. Its 3.7-fold greater potency than artesunate in vitro [1] eliminates the confounding variable of prodrug activation, providing a cleaner and more direct readout of the endoperoxide's intrinsic activity. This ensures that observed effects are due to the compound itself rather than variable conversion rates.

Cancer Biology Studies Investigating Antiproliferative Effects

DHA should be prioritized over artesunate for in vitro oncology research. Its demonstrated 1.5- to 1.8-fold greater potency across multiple human cancer cell lines [2] allows for more robust dose-response curves at lower, potentially less cytotoxic concentrations. This is particularly valuable when studying the compound's effects on sensitive signaling pathways or when performing combination studies where synergistic effects need to be clearly delineated from additive toxicity.

Pharmacokinetic Modeling of Artemisinin Derivatives

When developing or validating physiologically based pharmacokinetic (PBPK) models for artemisinin-based therapies, the use of compound-specific blood distribution data is non-negotiable. DHA's unique blood-cell-to-plasma ratio of ~0.7 [3] is a critical input parameter that differs significantly from artemether (0.9-1.2). Using DHA-specific data ensures accurate prediction of drug concentration at the target site (intra-erythrocytic parasite), which is essential for optimizing dosing regimens and understanding inter-individual variability.

Stability-Sensitive Formulation and Analytical Method Development

DHA serves as an ideal model compound for stress-testing analytical methods and formulation stability protocols. Its designation as the least stable major artemisinin derivative [4] makes it an excellent candidate for forced degradation studies and for evaluating the protective efficacy of novel excipients or drug delivery systems. Successfully stabilizing DHA in a formulation is a strong indicator of a robust platform technology.

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